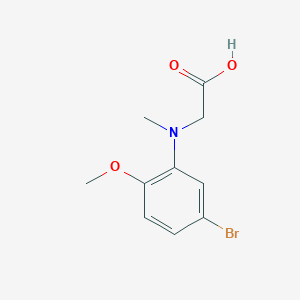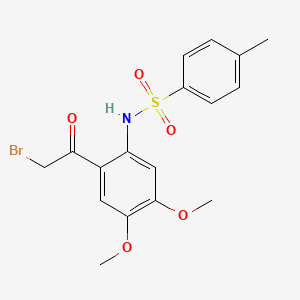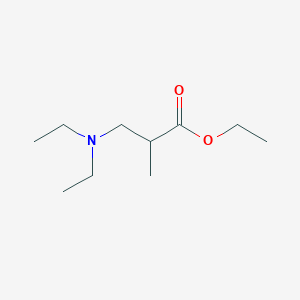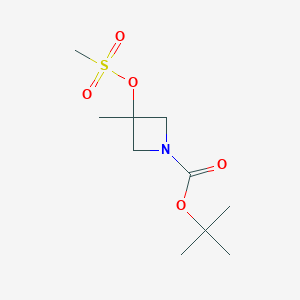
Tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate is a compound that features a tert-butyl group, a methanesulfonyloxy group, and an azetidine ring
Vorbereitungsmethoden
One common method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by the cleavage of the C–CN bond and the formation of the C–O bond under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable process compared to traditional batch methods .
Analyse Chemischer Reaktionen
Tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced using appropriate reducing agents.
Substitution: The methanesulfonyloxy group can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Industry: The compound is used in the production of various chemicals and materials, benefiting from its reactivity and stability.
Wirkmechanismus
The mechanism of action of tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a probe in NMR studies, allowing researchers to analyze the structure and dynamics of large biomolecular assemblies . The methanesulfonyloxy group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate can be compared with other compounds that feature tert-butyl groups and azetidine rings. Similar compounds include:
Tert-butyl 3-hydroxy-5-methoxyisonicotinate: This compound also contains a tert-butyl group and is used in various chemical applications.
Tert-butyl 3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate: This compound is unique due to the presence of both the methanesulfonyloxy group and the azetidine ring, which confer specific reactivity and stability.
Eigenschaften
CAS-Nummer |
1638763-39-9 |
|---|---|
Molekularformel |
C10H19NO5S |
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
tert-butyl 3-methyl-3-methylsulfonyloxyazetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO5S/c1-9(2,3)15-8(12)11-6-10(4,7-11)16-17(5,13)14/h6-7H2,1-5H3 |
InChI-Schlüssel |
IOICSBLBFGAEHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate](/img/structure/B13001117.png)


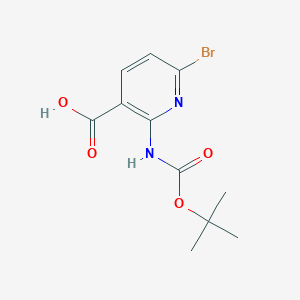
![6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13001133.png)
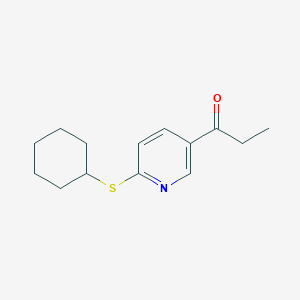
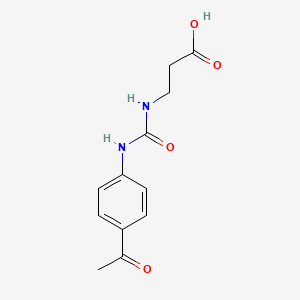
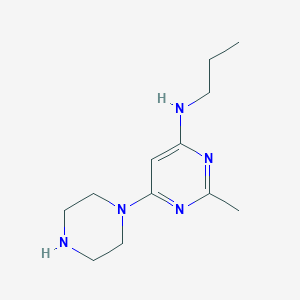
![6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol](/img/structure/B13001174.png)
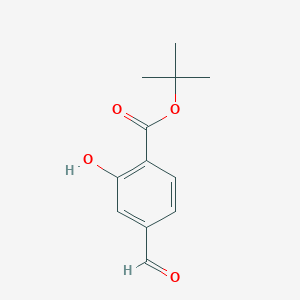
![2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B13001189.png)
